molecular formula C5H8N4O2 B1322833 4-(1H-tetrazol-1-yl)butanoic acid CAS No. 92614-90-9

4-(1H-tetrazol-1-yl)butanoic acid

Cat. No.: B1322833
CAS No.: 92614-90-9
M. Wt: 156.14 g/mol
InChI Key: OFKHGGBURKUCOM-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)butanoic acid (CAS 92614-90-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug design. With a molecular formula of C5H8N4O2 and a molecular weight of 156.145 g/mol, this compound features a tetrazole ring linked to a butanoic acid chain, offering unique physicochemical properties . The tetrazole moiety is a well-known bioisostere for a carboxylic acid group, as it mimics its charge and geometry at physiological pH but offers superior metabolic stability and altered membrane permeability . This makes this compound a valuable scaffold for designing novel active compounds, particularly in the development of active pharmaceutical ingredients (APIs) where it can serve as a key intermediate. The compound's structure, characterized by 4 rotatable bonds and one aromatic ring , provides conformational flexibility for molecular recognition . Its estimated melting point is 116.45 °C, and it demonstrates considerable water solubility (up to 22474.4 mg/L), which is a critical parameter for biological testing . Researchers utilize this compound in various applications, including the synthesis of more complex tetrazole derivatives, which are prevalent in classes of drugs such as Angiotensin II receptor blockers (e.g., Losartan) . The synthetic routes to such tetrazoles, for instance from nitriles and sodium azide, are well-established, underscoring the accessibility of this chemical space for exploration . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHGGBURKUCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629448
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92614-90-9
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Systematic Approaches for 4 1h Tetrazol 1 Yl Butanoic Acid and Its Analogs

Direct Synthesis Strategies for 4-(1H-tetrazol-1-yl)butanoic Acid

The direct synthesis of this compound and its analogs can be achieved through several effective methods. One notable approach involves a three-component reaction, which is particularly useful for converting primary amino acids into their corresponding tetrazole derivatives.

A key example is the synthesis of 4-(tetrazol-1-yl)-3-phenylbutanoic acid, a close analog of the target compound. This synthesis is accomplished through the reaction of 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide (B81097) in acetic acid. researchgate.net This method provides a straightforward conversion of a primary amine to a 1-substituted tetrazole ring.

Table 1: Three-Component Synthesis of a 4-(Tetrazol-1-yl)butanoic Acid Analog

Reactants Reagents Solvent Conditions Product Yield

This reaction highlights a direct and high-yielding pathway to a specific analog of this compound, demonstrating the utility of multi-component strategies in synthesizing such compounds.

Multi-Component Reactions (MCRs) for Tetrazole Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where more than two starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov For the synthesis of tetrazole derivatives, MCRs, particularly the Ugi tetrazole reaction, are of significant importance. nih.govacs.org

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful variation of the classical Ugi reaction. nih.gov In the UT-4CR, an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide or sodium azide) combine to form 1,5-disubstituted α-amino tetrazoles. nih.govnih.gov These products are valuable analogs of α-amino acids and peptides. nih.gov

The scope of the UT-4CR is broad, accommodating a wide variety of starting materials. nih.gov The reaction is typically performed in solvents like methanol, and it is often exothermic. acs.org The versatility of this reaction allows for the creation of large libraries of tetrazole-containing compounds, which is particularly advantageous in drug discovery. nih.gov

Table 2: Examples of Ugi Tetrazole Four-Component Reactions (UT-4CR)

Aldehyde/Ketone Amine Isocyanide Azide Source Product Type
Benzaldehyde Allylamine tert-Butyl isocyanide Trimethylsilyl azide 1,5-Disubstituted α-amino tetrazole
Cyclohexanone Ammonia Benzyl isocyanide Sodium azide 1,5-Disubstituted α-amino tetrazole

The mechanism of the Ugi tetrazole reaction is a well-studied process. It commences with the reaction between the amine and the aldehyde (or ketone) to form a Schiff base or imine. This is followed by the addition of the isocyanide and the azide to the iminium ion intermediate. The azide anion attacks the nitrilium ion formed after the addition of the isocyanide, leading to a tetrazole ring through an intramolecular cyclization. This pathway is distinct from the classic Ugi reaction where a carboxylic acid acts as the fourth component. nih.govacs.org The high exothermicity of the UT-4CR compared to the standard Ugi reaction is a noteworthy characteristic. acs.org

Cycloaddition Reactions with Azide Reagents

Cycloaddition reactions are another cornerstone in the synthesis of tetrazoles. The most common among these is the [3+2] cycloaddition of an azide with a nitrile. nih.gov This method allows for the formation of the tetrazole ring with high efficiency.

The reaction between a nitrile and an azide, typically sodium azide, to form a 5-substituted-1H-tetrazole is a well-established synthetic route. nih.gov To synthesize this compound via this method, a precursor such as ethyl 4-cyanobutanoate would be required. The cycloaddition would form the 5-substituted tetrazole, which would then need to be alkylated at the N-1 position.

To improve the rate and yield of this reaction, various catalysts have been employed. These include Lewis acids like zinc chloride and Brønsted acids. nih.gov For instance, a silica-supported sulfuric acid has been shown to effectively catalyze the [3+2] cycloaddition of nitriles and sodium azide, leading to high yields of 5-substituted 1H-tetrazoles. nih.gov Cobalt(II) complexes have also been demonstrated to catalyze this transformation under homogeneous conditions. youtube.com

Table 3: Catalytic Enhancements in Nitrile-Azide Cycloadditions

Nitrile Substrate Catalyst Solvent Conditions Product Type
Various aryl and alkyl nitriles Silica Sulfuric Acid DMF - 5-Substituted 1H-tetrazoles
Benzonitrile Cobalt(II) complex Methanol Reflux 5-Phenyl-1H-tetrazole

The synthesis of chiral analogs of this compound is of great interest, particularly for pharmaceutical applications. Asymmetric synthesis can be achieved by using chiral starting materials or by employing chiral catalysts.

One approach is the asymmetric addition of diethyl malonate to nitroalkenes, catalyzed by a chiral Ni(II) complex, to generate a chiral precursor that can then be converted to a tetrazole-containing butanoic acid derivative. This method was used to synthesize nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids. researchgate.net

Another strategy involves isocyanide-based multicomponent reactions using a chiral catalyst. For example, a chiral Mg(II)-N,N'-dioxide catalyst has been used in the reaction of an isocyanide, trimethylsilyl azide, and an alkylidene malonate to produce enantioenriched tetrazole derivatives. organic-chemistry.org These methods provide pathways to optically active tetrazole compounds, which are crucial for studying their stereospecific interactions with biological targets.

Advanced Synthetic Techniques

Advanced synthetic methodologies have been pivotal in the efficient and controlled synthesis of this compound and its analogs. These techniques offer significant advantages over classical methods, including reduced reaction times, increased yields, and enhanced purity of the final products.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including tetrazoles. lew.ro This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. clockss.orgbiotage.co.jp For the synthesis of tetrazole-containing scaffolds, reaction times have been observed to decrease from several hours to just a few minutes. lew.ro

The optimized conditions for microwave-assisted synthesis typically involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, creating a superheated environment that accelerates the reaction rate. clockss.org For instance, a general protocol for the synthesis of substituted heterocycles involves heating a mixture of the starting materials in a suitable solvent, such as acetic acid or water, in a microwave reactor for a short duration (e.g., 1-10 minutes) at elevated temperatures (e.g., 120-180 °C). lew.roclockss.orgnih.gov This approach is not only time-efficient but also aligns with the principles of green chemistry by often requiring less solvent and energy. lew.ro The application of MAOS has been shown to be scalable and effective for generating libraries of diverse heterocyclic analogs for medicinal chemistry programs. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to days (e.g., 6-48 h)Minutes (e.g., 0.5-20 min) lew.robiotage.co.jp
Yields Moderate to goodOften significantly increased lew.ro
Side Products More prevalentFormation is often suppressed clockss.org
Energy Efficiency LowerHigher
Scalability Can be challengingOften readily scalable
Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions, particularly those employing palladium catalysts, are instrumental in assembling the complex molecular frameworks of many pharmaceutical compounds, including analogs of this compound. researchgate.net

A typical catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used example. This reaction is crucial for creating biaryl systems, which are present in many biologically active tetrazole derivatives, such as the antihypertensive drug valsartan (B143634). mdpi.commdpi.com In the synthesis of valsartan, a key step is the palladium-catalyzed coupling to form the biphenyl (B1667301) core, to which the tetrazole ring is attached. mdpi.comnih.gov

Other important transition metal-catalyzed reactions include the Heck, Negishi, and Buchwald-Hartwig amination reactions, which have broadened the scope of accessible molecular structures. ustc.edu.cn Nickel and iron catalysts are also employed, sometimes offering different reactivity or being more cost-effective alternatives to palladium. nih.gov These coupling strategies allow for the direct linkage of the this compound scaffold to various aryl, heteroaryl, or alkyl groups, providing a powerful method for structural diversification. nih.govresearchgate.net

Derivatization Strategies for the this compound Scaffold

The this compound structure serves as a versatile scaffold that can be chemically modified at several positions to generate a wide array of analogs with diverse properties. Derivatization can be targeted at the tetrazole ring, the butanoic acid chain, or through the synthesis of larger hybrid molecules.

Functionalization of the Tetrazole Moiety

The tetrazole ring itself offers opportunities for functionalization. One common strategy involves the [2+3] cycloaddition of an azide with a nitrile, which forms the tetrazole ring. By using substituted nitriles, functional groups can be introduced at the 5-position of the ring.

A more advanced approach utilizes pre-formed, protected tetrazole aldehydes as versatile building blocks. beilstein-journals.orgbeilstein-journals.org These intermediates can participate in multicomponent reactions, such as the Passerini and Ugi reactions, allowing for the direct incorporation of complex side chains onto the tetrazole core. beilstein-journals.orgbeilstein-journals.org This method provides flexibility in placing the tetrazole moiety within a larger molecular scaffold and allows for subsequent modifications. beilstein-journals.org Another method involves the direct conversion of a primary amine into a 1-substituted tetrazole ring using reagents like triethyl orthoformate and sodium azide. researchgate.net Furthermore, functionalization can occur at the 5-position of the tetrazole ring, as demonstrated by the synthesis of derivatives like 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}-3-phenylbutanoic acid, which features a thioether linkage. ontosight.ai

Modifications of the Butanoic Acid Chain

The four-carbon butanoic acid chain is a key area for structural modification to influence the molecule's physicochemical properties and biological interactions. Substituents can be introduced at various positions along this chain. For example, the synthesis of 4-(tetrazol-1-yl)-3-phenylbutanoic acid introduces a phenyl group at the C3 position, creating a chiral center and significantly altering the molecule's spatial arrangement. researchgate.net

More extensive modifications can convert the simple acid chain into more complex structures. In the development of valsartan, the butanoic acid core is elaborated into a valine amino acid derivative, which is then linked via an amide bond. mdpi.com The final structure, 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, showcases multiple modifications: an N-alkylation that connects to the tetrazole-biphenyl moiety, an amide linkage, and additional alkyl groups. mdpi.comnih.gov The carboxylic acid terminus can also be esterified with various phenols to produce a library of ester derivatives. mdpi.com

Table 2: Examples of Modifications on the Butanoic Acid Chain

Modification TypeExample Compound/DerivativeResearch FindingCitation
Alkylation/Arylation 4-(Tetrazol-1-yl)-3-phenylbutanoic acidIntroduction of a phenyl group at the C3 position of the butanoic acid chain. researchgate.net
Amide Formation 4-[(4-Chlorophenyl)carbamoyl]butanoic acidThe carboxylic acid group is converted to an amide, demonstrating a common derivatization of the acid terminus. mdpi.com
Amino Acid Conjugation Valsartan (2-(...pentanamido)-3-methyl butanoic acid)The butanoic acid is part of a valine residue, linked by an amide bond to the rest of the molecule. mdpi.com
Esterification Valsartan ester derivativesThe terminal carboxylic acid is converted into various esters, modifying the prodrug characteristics. mdpi.com

Synthesis of Hybrid Compounds Incorporating this compound Core

Hybrid compounds are molecules that combine two or more distinct pharmacophoric units into a single chemical entity. This strategy aims to create novel structures with potentially synergistic or multi-target biological activities. The this compound core is an excellent foundation for such hybrids.

One approach is to link the tetrazole scaffold to other heterocyclic systems known for their biological relevance, such as pyrazole. mdpi.com The resulting pyrazole-tetrazole hybrids can exhibit enhanced activity profiles. For example, compounds like (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol have been synthesized, where a butanol backbone (closely related to butanoic acid) links the two heterocyclic rings. mdpi.com

The structure of valsartan itself can be considered a complex hybrid, merging the tetrazole ring with a biphenyl system and an N-acylated valine moiety. mdpi.com The synthesis of such molecules relies heavily on robust reactions like transition metal-catalyzed couplings to connect the different structural fragments efficiently. ustc.edu.cnresearchgate.net These strategies allow for the creation of large, intricate molecules where the this compound core provides a crucial structural and functional component.

Molecular Design Principles and Bioisosteric Transformations of 4 1h Tetrazol 1 Yl Butanoic Acid

Rational Drug Design Strategies Utilizing 4-(1H-tetrazol-1-yl)butanoic Acid Scaffolds

The strategic design of new therapeutic agents often relies on the use of established molecular frameworks that can be systematically modified to achieve desired biological activity and pharmacokinetic properties. The compound this compound represents a quintessential example of such a scaffold, embodying key principles of modern medicinal chemistry, including the use of privileged structures and bioisosteric replacements to optimize lead compounds.

Development of Privileged Scaffolds in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov The identification and utilization of these scaffolds can significantly accelerate the drug discovery process by providing a validated starting point for the development of new ligands. The tetrazole ring is widely regarded as a privileged structure in medicinal chemistry. beilstein-journals.org This is due to its presence in numerous approved drugs and its ability to mimic the steric and electronic properties of a carboxylic acid, enabling it to participate in key hydrogen bonding interactions with a variety of protein targets. beilstein-journals.orgcambridgemedchemconsulting.com

The molecule this compound is constructed around this privileged tetrazole core. In this scaffold, the tetrazole moiety typically acts as the primary pharmacophore, responsible for the key interactions with a biological target. The butanoic acid chain serves as a flexible linker, providing a crucial element of spatial diversity. This linker allows for the precise positioning of the tetrazole ring within a receptor's binding site and offers a point for further chemical modification to fine-tune the molecule's properties.

The utility of this scaffold is demonstrated in the development of analogs for known neurotropic drugs. For instance, researchers have synthesized derivatives of 4-amino-3-phenylbutanoic acid (phenibut), a GABA-ergic drug, by replacing the primary amino group with a tetrazole ring attached via a butanoic acid chain. This strategic modification aims to create metabolically stable analogs while retaining or improving the desired neurological activity. researchgate.net

Table 1: Application of the Tetrazole-Butanoic Acid Scaffold in Analog Design
Compound TypeCompound NameScaffold RoleTherapeutic Goal
Base Compound4-Amino-3-phenylbutanoic acid (Phenibut)Original neurotropic drug with a primary amino group.Nootropic and anxiolytic effects. researchgate.net
Scaffold-Derived Analog4-(1H-tetrazol-1-yl)-3-phenylbutanoic acidThe this compound scaffold is used to create a direct analog of Phenibut. researchgate.netTo develop a metabolically stable analog with potentially improved neurotropic properties. researchgate.net

Lead Optimization through Bioisosteric Substitution

Lead optimization is a critical phase in drug development where a promising hit compound is chemically modified to enhance its activity, selectivity, and pharmacokinetic profile. scispace.com A key strategy in this process is bioisosteric replacement, which involves substituting one functional group with another that has similar physicochemical properties, with the goal of improving the compound's drug-like characteristics. scispace.comu-tokyo.ac.jp

The 1H-tetrazole ring is one of the most successful and widely used non-classical bioisosteres for the carboxylic acid group. cambridgemedchemconsulting.com This substitution is a cornerstone of rational drug design for several reasons. The tetrazole ring has a pKa value (~4.5-4.9) very similar to that of a carboxylic acid, allowing it to exist in an anionic state under physiological pH and engage in similar ionic and hydrogen bond interactions. cambridgemedchemconsulting.com However, unlike carboxylic acids, which can be susceptible to metabolic transformations like glucuronidation, the tetrazole ring is generally more metabolically stable, potentially leading to improved bioavailability and duration of action. cambridgemedchemconsulting.com While the tetrazole group is slightly larger, its planar nature and delocalized electron system often preserve the necessary binding conformations.

The this compound scaffold inherently embodies this principle of bioisosteric replacement. The tetrazole group itself serves as a stable and effective substitute for a carboxylate, providing a potent anchoring point for receptor binding. Drug designers can leverage this scaffold to replace a problematic carboxylic acid in a lead compound, thereby seeking to improve its metabolic fate while maintaining or enhancing its potency. The butanoic acid linker provides the necessary flexibility and vector for orienting the tetrazole into the target's active site.

Table 2: Physicochemical Comparison of Carboxylic Acid and 1H-Tetrazole Bioisosteres
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Rationale for Bioisosteric Replacement
Acidity (pKa)~4.5~4.5 - 4.9 cambridgemedchemconsulting.comSimilar acidity allows for comparable ionic interactions at physiological pH.
GeometryPlanarPlanarPreserves the ability to fit into similar binding pockets.
Hydrogen BondingActs as both H-bond donor and acceptor.Acts as both H-bond donor and acceptor. cambridgemedchemconsulting.comMimics the key hydrogen bonding patterns of a carboxylic acid.
Metabolic StabilitySusceptible to conjugation (e.g., acyl glucuronidation). cambridgemedchemconsulting.comGenerally more resistant to metabolic conjugation. cambridgemedchemconsulting.comOffers improved metabolic stability, potentially leading to better pharmacokinetic profiles.
LipophilicityGenerally more hydrophilic.Generally more lipophilic.Can be used to modulate the overall lipophilicity of a molecule to enhance membrane permeability.

Mechanistic Investigations and Biochemical Pathway Interventions of 4 1h Tetrazol 1 Yl Butanoic Acid Analogs

Elucidation of Molecular Mechanisms of Action

Receptor Binding and Antagonist Development

G Protein-Coupled Receptor (GPCR) Modulation

Analogs of 4-(1H-tetrazol-1-yl)butanoic acid are significant in medicinal chemistry, largely due to the tetrazole ring's role as a bioisostere of the carboxylic acid group. mdpi.comacs.org This substitution is a key strategy in drug design for modulating G Protein-Coupled Receptors (GPCRs), a large family of receptors involved in numerous physiological processes. acs.org The tetrazole group often enhances metabolic stability and can improve binding affinity compared to its carboxylic acid counterpart. acs.orgrug.nl

Tetrazole-containing compounds have been extensively investigated as ligands for a variety of GPCRs. nih.gov A prominent example is their application as angiotensin II receptor blockers (ARBs), where the acidic tetrazole moiety mimics the carboxylate of the natural ligand, leading to potent antagonism. eie.gr The sartan family of drugs, which are widely used antihypertensives, frequently feature a biphenyl (B1667301) tetrazole structure that is critical for their binding to the AT1 receptor. eie.gr

Furthermore, research has extended to other GPCRs. For instance, tetrazole derivatives have been developed as antagonists for the P2X receptor family, which are ligand-gated ion channels with some GPCR-like signaling roles, and are implicated in pain and inflammation. dovepress.com Specifically, compounds like A-438079, a tetrazole derivative, show potent inhibition of the P2X7 receptor. dovepress.com Lead optimization of tetrazole-containing compounds has also yielded ligands with micromolar affinity for the sY21 binding pocket of the chemokine CXCL12, which signals through the CXCR4 receptor, a target in cancer and inflammatory diseases. acs.orgnih.gov The versatility of the tetrazole scaffold allows for its incorporation into diverse molecular frameworks to target a wide array of GPCRs, including cannabinoid, muscarinic, and GPR119 receptors. nih.gov

Table 1: Examples of Tetrazole Analogs as GPCR Ligands

Compound Class Target GPCR Therapeutic Area Key Finding
Sartans (e.g., Losartan) Angiotensin II (AT1) Hypertension Tetrazole acts as a key acidic mimic for receptor binding. eie.gr
A-438079 P2X7 Pain/Inflammation Potent antagonism of ATP-induced receptor activation. dovepress.com
CXCL12 Ligands CXCR4 Cancer/Inflammation Tetrazole derivatives bind to the chemokine, interrupting receptor interaction. acs.orgnih.gov
Various Derivatives GPR119 Diabetes Low-molecular-weight tetrazole-containing compounds act as agonists. nih.gov

Intervention in Cellular Pathways (e.g., Microtubule Dynamics, Inflammasome Activation)

Beyond GPCR modulation, analogs of this compound and other tetrazole-containing molecules intervene in critical cellular pathways, demonstrating their potential as chemical probes and therapeutic leads.

Microtubule Dynamics: Microtubules are essential cytoskeletal polymers involved in cell division, structure, and intracellular transport, making them a key target in cancer therapy. nih.govbohrium.com Several tetrazole derivatives have been identified as potent microtubule-destabilizing agents. nih.govekb.eg These compounds often act by binding to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net For example, 1,5-diaryl substituted 1,2,3,4-tetrazoles have been synthesized and shown to be potent antiproliferative agents and novel tubulin polymerization inhibitors. nih.gov The design of these molecules often bioisosterically replaces structural motifs in known tubulin inhibitors, like Combretastatin A-4, with a tetrazole ring to improve properties such as metabolic stability or to explore new structure-activity relationships. nih.govnih.gov

Inflammasome Activation: Inflammasomes are multiprotein complexes in the cytosol that play a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netnih.gov The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory disorders. nih.gov Tetrazole-containing compounds have emerged as inhibitors of inflammasome activation. researchgate.netsemanticscholar.org For instance, 1,5-disubstituted α-amino tetrazole derivatives have been designed as non-covalent inhibitors of the inflammasome-caspase-1 complex. researchgate.net The rationale behind this is that the tetrazole scaffold can be used to create peptidomimetics that interfere with the protein-protein interactions necessary for inflammasome assembly and activation. researchgate.net The P2X7 receptor, which can be modulated by tetrazole analogs, is also a known activator of the NLRP3 inflammasome, suggesting an indirect pathway for modulation. dovepress.comnih.gov

Table 2: Intervention of Tetrazole Analogs in Cellular Pathways

Cellular Pathway Mechanism of Intervention Example Compound Class Biological Outcome
Microtubule Dynamics Inhibition of tubulin polymerization by binding to the colchicine site. nih.gov 1,5-Diaryl-1,2,3,4-tetrazoles Cell cycle arrest (G2/M), apoptosis, antiproliferative activity. nih.govresearchgate.net
Inflammasome Activation Non-covalent inhibition of the inflammasome-caspase-1 complex. researchgate.net 1,5-Disubstituted α-amino tetrazoles Reduction of inflammatory cytokine release. researchgate.net

Biochemical Reactivity and Metabolic Stability Studies

Susceptibility to Biological Transformations and Metabolic Stability

A significant advantage of incorporating a tetrazole ring into a molecule like this compound is its enhanced metabolic stability. acs.org The tetrazole group is recognized as a non-classical bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties, such as acidity (pKa ≈ 4.5-4.9), while being more resistant to metabolic degradation. mdpi.comrug.nl

Carboxylic acids are often susceptible to Phase II metabolic transformations, particularly conjugation with glucuronic acid to form O-β-glucuronides, which facilitates their excretion. rug.nl The tetrazole ring, however, is generally resistant to such conjugation reactions. acs.orgrug.nl It is also largely stable against Phase I metabolic pathways, such as β-oxidation, that can degrade aliphatic carboxylic acid chains. acs.org This inherent stability can lead to an increased half-life and prolonged action of drugs containing this moiety. While the ring itself is stable, photolysis can lead to its cleavage, though this is more relevant to photochemical applications than typical metabolic processes. mdpi.com

Role as Synthons in Biochemical Reactions

In the context of biochemical reactions and chemical biology, tetrazoles serve as valuable synthons, primarily through bioorthogonal chemistry. rsc.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

Tetrazole ligation, a type of photo-triggered click chemistry, is a prime example. rsc.orgscispace.com This reaction involves the photo-irradiation of a tetrazole derivative, which generates a reactive nitrile imine intermediate. scispace.com This intermediate can then rapidly and specifically react with a dienophile, such as a strained alkene, that has been incorporated into a biomolecule of interest (e.g., a protein or DNA). rsc.orgnih.gov This allows for the precise, spatiotemporally controlled labeling and manipulation of biomolecules in live cells. rsc.orgscispace.com The specificity of this reaction is high because neither the tetrazole nor the strained alkene groups are typically found in biological systems. rsc.org Dilute solutions of 1H-tetrazole are also used as a coupling reagent in the automated chemical synthesis of DNA. researchgate.net

While "synthon" is a term more traditionally used in retrosynthetic analysis for organic synthesis, in a biochemical context, the tetrazole's ability to be a key reactive component in bio-conjugation strategies highlights its role as a fundamental building block for constructing complex, functional biomolecular assemblies. acs.org

Metal Chelation Properties and Coordination Chemistry in Biological Systems

The tetrazole ring, with its four nitrogen atoms, possesses significant coordination properties and can form stable complexes with a variety of metal ions. mdpi.comarkat-usa.org This ability is relevant in biological systems, where metal ions are crucial for the function of many enzymes and proteins. The nitrogen atoms of the tetrazole ring can act as donor ligands for metal cations. nih.gov

The coordination can occur through different nitrogen atoms of the ring (N1, N2, N3, or N4), leading to the formation of diverse structures, including one-, two-, or three-dimensional coordination polymers. arkat-usa.org Bifunctional ligands that contain both a tetrazole ring and another coordinating group, like a carboxylate, have been used to construct novel metal-organic frameworks. nih.gov

This chelation property has been explored for several biological and biomedical applications. Tetrazole derivatives have been investigated for their ability to remove heavy metal ions from biological fluids. arkat-usa.org Furthermore, the coordination of tetrazoles to metal centers can influence the biological activity of the resulting complex. For example, coordination complexes of zinc with tetrazole-carboxylate ligands have been shown to possess significant anticancer properties, even when the organic ligand itself is not cytotoxic. nih.gov The coordination changes the physicochemical properties of the molecule, which can enhance its interaction with biological targets. nih.gov

Advanced Spectroscopic and Computational Characterization of 4 1h Tetrazol 1 Yl Butanoic Acid

Spectroscopic Techniques for Structural Elucidation and Conformational Dynamics

Spectroscopic methods are indispensable for confirming the chemical structure and probing the dynamic behavior of 4-(1H-tetrazol-1-yl)butanoic acid in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of tetrazole derivatives by providing information about the chemical environment of magnetically active nuclei. ugm.ac.id

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butanoic acid chain and the tetrazole ring would be expected. The proton on the tetrazole ring typically appears as a singlet in the downfield region of the spectrum. The methylene groups of the butanoic acid chain would exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing tetrazole and carboxylic acid groups.

The ¹³C NMR spectrum provides complementary information, with signals for the carbon atoms of the tetrazole ring appearing in the aromatic region. researchgate.net The carbonyl carbon of the carboxylic acid group would be observed at a characteristic downfield shift. nih.gov The chemical shifts of the methylene carbons in the butanoic acid chain would also be resolved. rsc.org Solid-state NMR can provide insights into the molecular structure and packing in the crystalline form. researchgate.net Conformational dynamics in solution can be studied using techniques like variable temperature NMR to understand the equilibrium between different conformers. rsc.org

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Tetrazole-CH ~8.5 - 9.5 ~140 - 150
N-CH₂ ~4.4 - 4.6 ~45 - 55
CH₂-CH₂-N ~2.1 - 2.3 ~20 - 30
CH₂-COOH ~2.4 - 2.6 ~30 - 40

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum would show characteristic absorption bands for the carboxylic acid and tetrazole moieties. rsc.org

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The tetrazole ring exhibits characteristic vibrations, including C-N and N-N stretching, in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching 2500 - 3300 (broad)
Alkyl C-H Stretching 2850 - 2960
Carboxylic Acid C=O Stretching 1700 - 1725
Tetrazole Ring C-N, N-N Stretching ~1400 - 1600
Carboxylic Acid C-O Stretching 1210 - 1320

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.14 g/mol ). hit2lead.com

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org The tetrazole ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula by measuring the m/z value with high precision.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z
[M]⁺ 156
[M-OH]⁺ 139
[M-COOH]⁺ 111
[C₄H₇N₄]⁺ 111

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a theoretical framework to understand the electronic structure, reactivity, and interaction of this compound with other molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. acs.orgresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such studies are valuable for predicting how the molecule might interact with biological receptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. acs.org This method is crucial in drug discovery for identifying potential binding modes and estimating the binding affinity of a molecule to a specific receptor. biorxiv.orgbiorxiv.org For this compound and its derivatives, docking studies can elucidate potential interactions with the active sites of enzymes or receptors. nih.govresearchgate.net The tetrazole ring, being a bioisostere of the carboxylic acid group, can participate in key hydrogen bonding and electrostatic interactions within a binding pocket. nih.govresearchgate.net

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. researchgate.netacs.org MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help refine the understanding of the binding interactions. nih.gov

Virtual Screening and Library Design Methodologies

The exploration of this compound and its derivatives in drug discovery is significantly enhanced by computational techniques such as virtual screening and library design. These methodologies allow for the efficient in silico evaluation of large numbers of compounds, prioritizing those with the highest likelihood of biological activity and guiding the synthesis of focused compound libraries. The tetrazole ring, being a well-established bioisostere for the carboxylic acid group, offers a versatile scaffold for chemical modification and optimization. researchgate.netbeilstein-journals.org

Virtual screening campaigns targeting derivatives of this compound can be broadly categorized into two main approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening

In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are invaluable. These approaches leverage the knowledge of existing active compounds to identify new molecules with similar properties.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. dovepress.comnih.gov For a series of active this compound analogs, a pharmacophore model can be developed to capture the key interaction points. This model can then be used as a 3D query to search large chemical databases for novel scaffolds that match the pharmacophoric features, thereby identifying structurally diverse compounds with the potential for similar biological activity. dntb.gov.ua

Similarity Searching: This technique involves screening databases for molecules that are structurally similar to a known active compound, such as this compound. Similarity can be assessed based on 2D fingerprints, which encode structural fragments, or 3D shape and electrostatic comparisons.

Structure-Based Virtual Screening

When the three-dimensional structure of the target protein is available, structure-based virtual screening becomes a powerful tool. This approach simulates the binding of potential ligands to the target's active site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A library of virtual compounds, designed around the this compound scaffold, can be docked into the active site of a target protein. The binding affinity of each compound is then estimated using a scoring function, allowing for the ranking and prioritization of compounds for synthesis and biological testing. mdpi.comnih.gov For instance, molecular docking studies on tetrazole derivatives have been used to elucidate binding interactions with various enzymes. mdpi.com

Library Design Methodologies

The insights gained from virtual screening inform the design of focused combinatorial libraries. The goal of library design is to systematically explore the chemical space around a core scaffold, such as this compound, to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy in designing a library of this compound derivatives involves the systematic modification of different parts of the molecule. The butanoic acid chain and the tetrazole ring provide multiple points for diversification.

Modification Site Potential Substituents/Modifications Rationale for Modification
Butanoic Acid Chain Alkyl groups, aryl groups, functional groups (e.g., hydroxyl, amino)To explore the impact of size, lipophilicity, and hydrogen bonding potential on binding affinity and selectivity.
Tetrazole Ring N/A (modifications would change the core scaffold)The tetrazole ring is often kept constant as the key pharmacophoric element and carboxylic acid bioisostere.
Linker between Tetrazole and Acid Variation in chain length (e.g., propanoic, pentanoic acid), introduction of rigidity (e.g., double bonds, rings)To optimize the spatial orientation of the key functional groups for optimal interaction with the target.

For a structurally similar compound, 4-(tetrazol-1-yl)-3-phenylbutanoic acid, library design could involve modifications at the phenyl ring and the butanoic acid backbone to explore structure-activity relationships. researchgate.net The synthesis of such focused libraries allows for the rapid generation of data to build robust structure-activity relationship (SAR) models, which in turn guide further rounds of optimization. nih.gov

The iterative process of virtual screening, library design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents based on scaffolds like this compound.

Emerging Applications and Future Research Directions

Applications Beyond Medicinal Chemistry

While the primary focus of research on tetrazole derivatives has been in drug discovery, the inherent properties of the tetrazole moiety and the carboxylic acid group suggest a broader utility for 4-(1H-tetrazol-1-yl)butanoic acid.

The development of novel materials with tailored properties is a cornerstone of modern technology. This compound possesses key functionalities that make it an attractive candidate for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The tetrazole ring, with its multiple nitrogen atoms, and the carboxylate group can both act as effective coordination sites for metal ions. rsc.org This dual functionality allows for the formation of diverse and complex supramolecular structures.

Coordination polymers constructed from tetrazole-containing ligands have demonstrated interesting properties, including luminescence and magnetism. rsc.org For instance, the combination of a tetrazole-functionalized isophthalic acid with various metal ions has led to the creation of 2D and 3D frameworks with unique structural topologies. rsc.org Although direct synthesis of coordination polymers using this compound has not been extensively reported, the principles established with similar ligands suggest its potential. The butanoic acid chain provides flexibility, which can influence the final architecture and properties of the resulting polymer. Future research could focus on reacting this compound with a variety of metal salts to explore the formation of new coordination polymers with potential applications in areas such as gas storage, catalysis, and sensing.

The tetrazole ring is also recognized as a bioisostere for the carboxylic acid group, a property that is valuable in the design of functional polymers. nih.govnih.gov Polyampholytes, which contain both acidic and basic groups, are a class of polymers with applications in drug delivery and biomaterials. Research has shown that tetrazole-containing monomers can be polymerized to create novel polyampholytes. nih.gov The use of this compound in such polymerizations could lead to materials with specific pH-responsive behaviors and biocompatibility.

The search for new and effective agrochemicals is driven by the need to improve crop yields and protect plants from diseases in a sustainable manner. Plant growth regulators (PGRs) are substances that can modify plant physiological processes, while fungicides are used to control fungal pathogens. nih.gov

While specific studies on the agrochemical applications of this compound are not widely documented, the chemical structure suggests potential in this area. Carboxylic acids and their derivatives are known to play various roles in plant biology. Furthermore, various heterocyclic compounds, including those containing nitrogen, are the basis for many commercial fungicides and herbicides.

Research on other tetrazole derivatives has indicated their potential as antifungal agents. For example, certain 5-thio-substituted tetrazole derivatives have shown moderate antimicrobial activity. Although the exact mechanism of action is not always fully elucidated, it is believed that the tetrazole ring can interfere with essential biological processes in fungi. The presence of the butanoic acid chain in this compound could influence its uptake and translocation within plants, potentially enhancing its efficacy as a systemic fungicide.

Future research in this area would involve screening this compound and its derivatives for activity against a range of plant pathogens and for their effects on plant growth and development. Structure-activity relationship studies could help in optimizing the molecule for specific agrochemical applications.

The prevention of metal corrosion is of significant economic and safety importance across numerous industries. Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen are often effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective layer. uobasrah.edu.iqacs.org Tetrazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. uobasrah.edu.iqacs.orgbhu.ac.inelectrochemsci.org

The effectiveness of tetrazole-based inhibitors is attributed to the presence of the nitrogen-rich tetrazole ring. The lone pair electrons on the nitrogen atoms, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of the metal atoms, leading to strong adsorption. uobasrah.edu.iq This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. electrochemsci.org

Studies on various tetrazole derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bhu.ac.inelectrochemsci.org The formation of a protective film on the metal surface blocks the active sites for corrosion. The specific structure of the tetrazole derivative, including the nature of its substituents, can significantly influence its inhibition efficiency. acs.org

For this compound, both the tetrazole ring and the carboxylic acid group can participate in the inhibition process. The tetrazole ring can adsorb onto the metal surface as described above. The carboxylic acid group can also coordinate with the metal surface or interact with the surface oxide layer, further strengthening the protective film. The flexible butanoic acid chain may allow the molecule to adopt a favorable orientation for surface coverage.

Table 1: Research Findings on Corrosion Inhibition by Tetrazole Derivatives

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Inhibition Type Adsorption Isotherm
5-(4-chlorophenyl)-1H-tetrazole Mild Steel 1M HCl >90% at 500 ppm Mixed Langmuir
1-Phenyltetrazole-5-thiol X70 Steel 0.5 M H2SO4 95.1% at 2 mM Mixed Langmuir

This table presents data for related tetrazole compounds to illustrate the general principles of corrosion inhibition by this class of molecules.

Future research should involve experimental evaluation of this compound as a corrosion inhibitor for different metals and in various corrosive media. Techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods would be crucial to determine its efficiency and elucidate the specific inhibition mechanism.

Novel Chemical Biology Tools and Methodologies

Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique reactivity of the tetrazole ring, particularly when activated by light, has led to its emergence as a valuable functional group in the development of novel chemical biology tools.

Photo-activated or "photoclick" chemistry allows for precise spatial and temporal control over chemical reactions, making it a powerful tool for studying dynamic processes in living systems. researchgate.net Tetrazoles can be photo-activated with UV light to generate highly reactive nitrile imine intermediates. These intermediates can then undergo cycloaddition reactions with various partners, such as alkenes, to form stable pyrazoline adducts. researchgate.net This photo-triggered reactivity has been harnessed for a variety of bioconjugation and labeling applications. acs.orgnih.govrsc.org

The general scheme for photo-activated tetrazole-alkene cycloaddition involves the irradiation of a tetrazole, leading to the loss of a nitrogen molecule and the formation of a nitrile imine. This reactive species then rapidly reacts with a nearby alkene to form a fluorescent pyrazoline ring. This process has been used to label proteins and other biomolecules both in vitro and in living cells. rsc.org

While specific applications of this compound in this context are yet to be extensively explored, its structure is amenable to such chemistry. The tetrazole ring can serve as the photo-activatable handle. The butanoic acid moiety provides a point for conjugation to other molecules of interest, such as proteins, peptides, or other probes, through standard amide bond formation. This would allow for the creation of customized photo-activatable probes for specific biological targets. The carboxylic acid could also be used to attach the molecule to a solid support for various applications.

Recent research has also demonstrated that tetrazoles can be photo-activated to react with other functional groups, including primary amines, expanding the toolbox for photo-induced bioconjugation. acs.orgnih.gov This broader reactivity profile further enhances the potential of tetrazole-containing compounds like this compound in developing sophisticated chemical biology tools.

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and specificity. The development of novel fluorophores and probes with improved photophysical properties is an active area of research.

The photo-activated cycloaddition of tetrazoles with alkenes not only serves as a ligation strategy but also as a "turn-on" fluorescence mechanism. The starting tetrazole is typically non-fluorescent, while the resulting pyrazoline product is fluorescent. This light-induced generation of a fluorophore provides a high signal-to-noise ratio, which is highly desirable for bioimaging applications.

Although direct use of this compound as a fluorescent probe has not been reported, it can serve as a key building block for creating such probes. The carboxylic acid functionality allows for its conjugation to a targeting moiety, such as a ligand for a specific receptor or an antibody. The tetrazole ring, in conjunction with a suitably positioned alkene, would constitute the photo-activatable fluorophore precursor. Upon light activation at a specific location within a cell or tissue, the fluorescent pyrazoline would be formed, allowing for targeted imaging.

Furthermore, the tetrazole scaffold itself has been incorporated into various fluorescent probes for the detection of biologically relevant species. The design of such probes often relies on the interaction of the analyte with the tetrazole ring, leading to a change in the photophysical properties of an appended fluorophore. The versatility of tetrazole chemistry provides ample opportunities for the design of novel fluorescent probes and imaging agents, and this compound represents a readily available starting material for such endeavors.

for this compound

The landscape of drug discovery and chemical synthesis is in a constant state of evolution, driven by the need for more effective therapeutics, efficient discovery processes, and environmentally benign manufacturing. Within this context, this compound emerges as a compound of significant interest. Its future prospects are rooted in its structural attributes, particularly the tetrazole ring, which acts as a bioisosteric equivalent of a carboxylic acid. This unique characteristic opens up avenues for novel therapeutic designs. Concurrently, advancements in computational chemistry and a growing emphasis on sustainable practices are shaping the future research directions for this and related molecules.

Addressing Unmet Needs in Therapeutic Design

The core potential of this compound in therapeutic design lies in its identity as a bioisostere of γ-aminobutyric acid (GABA) and related butanoic acid structures. The tetrazole ring is a well-established substitute for a carboxylic acid group, often leading to improved pharmacological properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This substitution can enhance metabolic stability, increase lipophilicity, and alter the compound's binding affinity and conformational rigidity, which are critical factors in drug efficacy. beilstein-journals.orgbeilstein-journals.orgvu.edu.au

Research into structurally similar compounds underscores this potential. For instance, the synthesis of 4-(tetrazol-1-yl)-3-phenylbutanoic acid, an analog of neurotropic drugs like phenibut and baclofen, was explored to create promising and metabolically stable alternatives. researchgate.net This highlights a key strategy: the conversion of existing amino acids or their derivatives into tetrazole-containing compounds to address limitations of current drugs. researchgate.net The tetrazole moiety in such structures can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Future research could systematically explore this compound and its derivatives as scaffolds for various therapeutic targets. Given that analogs like L-2-amino-4-(1H-tetrazol-5-yl)butyric acid have been identified as antagonists for metabotropic glutamate (B1630785) receptors, there is a clear rationale for investigating this compound in the context of neurological disorders. vu.edu.au The unmet need for more stable and potent drugs with fewer side effects in neurology, oncology, and infectious diseases could be a significant driver for the exploration of this and related tetrazole-butanoic acid structures. vu.edu.au

Table 1: Investigated Therapeutic Areas for Tetrazole-Containing Butanoic Acid Analogs

Therapeutic AreaTarget/ApplicationExample AnalogReference(s)
Neurology Neurotropic Drugs (GABA analogs)4-(tetrazol-1-yl)-3-phenylbutanoic acid researchgate.net
Neurology Metabotropic Glutamate Receptor AntagonistL-2-amino-4-(1H-tetrazol-5-yl)butyric acid vu.edu.au
Cardiovascular Angiotensin-II Receptor AntagonistValsartan (B143634) derivatives mdpi.com, nih.gov
Autoimmune Disease S1P1 Receptor Agonist4-oxo-4-(indolin-1-yl)butanoic acid derivatives nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this technology is poised to accelerate the exploration of this compound. arxiv.org AI/ML algorithms can analyze vast chemical spaces and predict molecular properties, thereby reducing the time and cost associated with identifying promising drug candidates. arxiv.orgupf.edu

A primary application for this compound is in predictive modeling. ML models can be trained on datasets of carboxylic acids and their tetrazole bioisosteres to predict and compare their physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netunisza.edu.myresearchgate.net For example, studies have successfully used models like Decision Trees, Random Forests, and k-Nearest Neighbors to predict the toxicity of carboxylic acids based on molecular descriptors. researchgate.netunisza.edu.myresearchgate.net Such models could be adapted to forecast the properties of this compound, allowing researchers to de-risk its development early on.

Furthermore, AI can drive the de novo design of novel derivatives. Generative models can be tasked with creating new molecules based on the this compound scaffold that are optimized for specific therapeutic targets. These platforms can screen virtual libraries containing thousands of potential derivatives against biological targets, prioritizing a smaller, more promising set for laboratory synthesis and testing. researchgate.net This approach significantly accelerates the hit-to-lead optimization process. A large-scale empirical study highlighted that the best ML method often depends on the dataset, with Gaussian Processes being effective for QSAR datasets and Tree-based or Deep Learning methods excelling for ADMET datasets. arxiv.org This suggests a tailored computational approach would be most effective for exploring the potential of this specific compound.

Table 2: Application of AI/ML in the Discovery Pipeline for Tetrazole Compounds

AI/ML ApplicationDescriptionPotential Impact on this compoundReference(s)
Property Prediction Use of ML models (e.g., Decision Tree, Deep Neural Networks) to forecast physicochemical and ADMET properties.Rapidly assess toxicity, solubility, and metabolic stability compared to carboxylic acid analogs without initial synthesis. researchgate.net, unisza.edu.my, arxiv.org, researchgate.net
Virtual Screening High-throughput computational screening of virtual libraries of derivatives against specific biological targets.Identify potential therapeutic uses and prioritize the most promising derivatives for synthesis. researchgate.net
De Novo Design Generative algorithms create novel molecular structures with desired therapeutic profiles based on the core scaffold.Design new, optimized drug candidates with enhanced efficacy and safety profiles. arxiv.org, upf.edu

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer reagents. ijprt.org Research into the synthesis of this compound and other tetrazoles is increasingly focused on these sustainable approaches.

A key area of development is the use of multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net MCRs, such as the Ugi and Passerini reactions, are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These methods reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions than traditional synthetic routes. beilstein-journals.orgbeilstein-journals.org For instance, the synthesis of a close analog, 4-(tetrazol-1-yl)-3-phenylbutanoic acid, was achieved through a three-component reaction, demonstrating the applicability of this green strategy. researchgate.net

Another focus is the replacement of hazardous reagents. Traditional tetrazole synthesis often involves hydrazoic acid, which is highly toxic and explosive. Modern methods utilize safer azide (B81097) sources, such as sodium azide in combination with catalysts, or trimethylsilyl (B98337) azide. nih.gov The development of catalytic systems, including nanocatalysts, can further enhance reaction efficiency and allow for easier product separation and catalyst recycling. ijprt.org Research has also explored the use of greener solvents and energy sources. Optimizing reactions in biphasic systems including water or using alternative energy sources like microwave irradiation can lead to higher yields, shorter reaction times, and a reduced environmental footprint. beilstein-journals.orgijprt.org

Table 3: Green Chemistry Strategies for Tetrazole Synthesis

Green Chemistry ApproachDescriptionAdvantage for Synthesizing this compoundReference(s)
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step (e.g., Ugi, Passerini reactions).Increased efficiency, reduced synthetic steps, and less waste. researchgate.net, beilstein-journals.org, beilstein-journals.org, researchgate.net
Safer Reagents Replacing hazardous reagents like hydrazoic acid with alternatives like sodium azide or trimethylsilyl azide.Improved laboratory safety and reduced risk of explosion. nih.gov
Alternative Energy Sources Utilizing microwave irradiation or sonochemistry instead of conventional heating.Faster reaction times, increased yields, and lower energy consumption. ijprt.org
Green Solvents Employing water, supercritical fluids, or biphasic systems to reduce reliance on volatile organic solvents.Reduced environmental pollution and potential for easier product purification. beilstein-journals.org, ijprt.org

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionYield Range
Oxidizing AgentH₂O₂ (30%)60-75%
Reducing AgentNaBH₄70-85%
SolventEthanol (reflux)65-80%
CatalystZnCl₂ (10 mol%)75-90%

Basic: What spectroscopic methods are most effective for characterizing the tetrazole moiety in this compound?

Answer:

  • ¹H/¹³C NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm, while the butanoic acid chain shows characteristic peaks at δ 2.2–2.8 ppm (CH₂) and δ 12.1 ppm (COOH) .
  • IR Spectroscopy : Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 2500–3300 cm⁻¹ (tetrazole N-H/O-H) confirm the functional groups .
  • X-ray Crystallography : Resolves tautomeric forms (1H vs. 2H-tetrazole) and hydrogen-bonding networks, critical for structural validation .

Advanced: How do structural modifications at the butanoic acid chain influence the compound's biological activity?

Answer:
Modifications alter pharmacokinetics and target binding:

  • Chain Length : Shortening the chain (e.g., propanoic acid) reduces steric hindrance, enhancing interaction with enzymes like cyclooxygenase .
  • Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the β-position increases metabolic stability but may reduce solubility .
  • Comparative Data : Analogs like 4-(1H-tetrazol-5-yl)benzoic acid show higher anticonvulsant activity due to aromatic conjugation, while aliphatic chains favor proteomics applications .

Q. Table 2: Structure-Activity Relationships

ModificationBiological ImpactReference
Aliphatic chainImproved protein interaction
Aromatic substitutionEnhanced enzyme inhibition
HalogenationIncreased metabolic stability

Advanced: What strategies resolve contradictions in reported pharmacological data for tetrazole-containing analogs?

Answer:
Contradictions often arise from:

  • Tautomerism : The 1H vs. 2H-tetrazole forms exhibit different binding affinities. Use X-ray crystallography or NMR to confirm dominant tautomers .
  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) can alter ionization states. Standardize buffers and validate with LC-MS .
  • Species-Specific Metabolism : Compare in vitro (human hepatocytes) and in vivo (rodent) models to identify interspecies differences .

Advanced: What are the challenges in computational modeling of this compound's reactivity?

Answer:

  • Tautomeric Equilibrium : Density Functional Theory (DFT) must account for 1H ↔ 2H tautomerism, which affects reaction pathways .
  • Solvent Effects : Polar solvents stabilize zwitterionic forms, complicating gas-phase simulations. Use COSMO-RS for solvation modeling .
  • Reaction Barriers : Tetrazole ring-opening under acidic conditions requires transition-state analysis (e.g., NEB method) to predict degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.